tert-butyl 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
tert-Butyl 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate: is a complex organic compound that has garnered attention in various fields of scientific research This compound is notable for its unique structure, which includes a triazole ring and a bicyclic octane system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps. One common method includes the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate . This method ensures the formation of the desired triazole and bicyclic structures under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The triazole ring and bicyclic system can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the triazole ring or bicyclic system.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate is used as a ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . This “click chemistry” application is valuable for synthesizing complex molecules with high efficiency and specificity.
Biology
In biological research, this compound’s biocompatibility and fast reaction kinetics make it suitable for bioconjugation experiments. It can be used to label biomolecules, facilitating the study of biological processes at the molecular level .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The triazole ring is a common motif in many bioactive molecules, and modifications to this structure can lead to new drug candidates .
Industry
In the industrial sector, this compound’s stability and reactivity make it useful for developing new materials and chemical processes. Its applications range from polymer synthesis to the production of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its role as a ligand in catalytic reactions. The triazole ring can coordinate with metal ions, facilitating various chemical transformations. In biological systems, the compound can interact with biomolecules through covalent bonding, enabling its use in bioconjugation and labeling experiments .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: This compound shares the bicyclic octane structure but lacks the triazole ring, resulting in different reactivity and applications.
2-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid: Another triazole-containing compound used in click chemistry, but with a different substitution pattern.
Uniqueness
The uniqueness of tert-butyl 3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate lies in its combination of a triazole ring and a bicyclic octane system. This structure imparts specific reactivity and stability, making it valuable for a wide range of applications in chemistry, biology, and industry.
Properties
IUPAC Name |
tert-butyl 3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-10-4-5-11(18)7-12(6-10)17-9-15-8-16-17/h8-12H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDCIXWLYRGRAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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